2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
- is a chemical compound with the following structure:
- It serves as a crucial building block in medicinal chemistry and acts as a raw material and intermediate for synthesizing various drug candidates .
- The compound’s applications extend across different fields due to its unique structure and reactivity.
2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide: C13H9F2NO
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new molecules and materials.
Biology and Medicine: It may serve as a pharmacophore or scaffold for drug development.
Industry: Its applications extend to the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The specific molecular targets and pathways through which this compound exerts its effects would require further research.
- Investigating its interactions with biological receptors and enzymes is crucial.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, the uniqueness of 2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide lies in its combination of fluorine substitution, oxazole ring, and benzamide functionality.
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H13FN2O2/c1-11-6-8-12(9-7-11)15-10-16(22-20-15)19-17(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21) |
InChI Key |
AAWXGRPHERKJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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